4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N4O2S/c16-11-3-1-2-4-12(11)26(24,25)23-7-5-22(6-8-23)14-9-13(15(17,18)19)20-10-21-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZPPUPAIMXIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 2-fluorophenylsulfonyl chloride with piperazine under basic conditions, such as in the presence of a base like triethylamine.
Coupling with Pyrimidine Derivative: The piperazine intermediate is then coupled with a pyrimidine derivative that contains a trifluoromethyl group. This step often requires the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product isolation. Industrial methods may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the pyrimidine ring.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, potentially altering the compound’s reactivity and properties.
Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, leading to the breakdown of the sulfonyl or piperazine moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the piperazine or pyrimidine rings, while oxidation or reduction can modify the sulfonyl group.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic effects, particularly in the treatment of various neurological disorders. Its interaction with neurotransmitter receptors positions it as a candidate for drug development targeting conditions such as depression, anxiety, and schizophrenia.
Pharmacology
Research indicates that the compound may act as an inhibitor of certain receptors involved in neurotransmission. For instance, studies have demonstrated its efficacy against human breast cancer cells through modulation of poly (ADP-ribose) polymerase (PARP) activity, suggesting its role as a potential anticancer agent .
Biological Research
In biological systems, this compound serves as a tool for investigating the pharmacological properties of piperazine derivatives. It has been utilized in studies examining the effects on cellular signaling pathways and gene expression related to cancer progression and treatment response .
Industrial Applications
Beyond medicinal uses, 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can be employed as an intermediate in the synthesis of other complex organic molecules, facilitating the production of pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study published in Molecules explored the anticancer properties of piperazine derivatives similar to this compound. The derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value indicating effective inhibition of cancer cell proliferation .
Case Study 2: Neurotransmitter Modulation
Research highlighted in PubMed Central assessed the impact of similar piperazine compounds on neurotransmitter transporters. The findings suggested that these compounds could effectively inhibit human equilibrative nucleoside transporters, which are crucial for regulating nucleoside levels in cells, thus influencing neuropharmacological outcomes .
Mechanism of Action
The mechanism of action of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trifluoromethyl groups play crucial roles in its binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues, their substituents, molecular weights, and inferred properties:
Substituent Effects on Pharmacological Properties
Molecular Weight and Drug-Likeness
The target compound (379.07 g/mol) falls within the acceptable range for blood-brain barrier penetration (MW < 500), unlike BJ05054 (439.41 g/mol), which may face challenges in CNS delivery .
Biological Activity
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 392.4 g/mol. It features a piperazine ring linked to a pyrimidine structure, which is further substituted with a trifluoromethyl group and a sulfonyl moiety. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 2034339-18-7 |
The compound primarily targets Equilibrative Nucleoside Transporters (ENTs) , inhibiting their function. This action affects nucleotide synthesis pathways, potentially leading to reduced cellular proliferation in target cells. The inhibition of ENTs can disrupt the uptake of nucleosides, which is crucial for viral replication and cell growth.
Antiviral Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit notable antiviral properties. For instance, studies on related compounds have shown efficacy against Chikungunya virus (CHIKV) , where structural modifications led to improved selectivity and potency. Specifically, compounds with piperazine linkers have been identified as having enhanced antiviral activity, suggesting that similar modifications in our compound may yield promising results against viral infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells. For example, related compounds targeting Poly (ADP-Ribose) Polymerase (PARP) exhibited significant cytotoxicity against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .
Case Studies
- Antiviral Studies : A study identified several pyrimidine derivatives as selective inhibitors of CHIKV with improved profiles over initial compounds. The modifications led to a selectivity index greater than 61 for the most promising candidates .
- Anticancer Efficacy : In another study focusing on piperazine derivatives, compounds demonstrated moderate to significant efficacy against human breast cancer cells with IC50 values ranging from 18 µM to 57 µM . These findings suggest that structural variations can significantly influence biological activity.
Q & A
Q. What are the standard synthetic routes for 4-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves coupling a sulfonylated piperazine derivative with a trifluoromethylpyrimidine core. For example:
- Step 1 : React 2-fluorophenylsulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile to form the sulfonylated piperazine intermediate .
- Step 2 : Attach the pyrimidine moiety via nucleophilic substitution. Use reflux conditions (e.g., 16 hours at 80°C) and a polar aprotic solvent (e.g., DCM) to promote coupling .
- Optimization : Yield improvements are achieved by adjusting stoichiometry (e.g., 1:1.2 molar ratio of piperazine to pyrimidine), catalyst screening (e.g., KI for halogen activation), or solvent selection (e.g., acetonitrile for solubility) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on resolving peaks for the sulfonyl group (δ ~3.5–4.0 ppm for piperazine protons) and trifluoromethyl pyrimidine (δ ~6.5–7.0 ppm for aromatic protons). Integration ratios confirm substituent positions .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peaks around m/z 450–500) and fragmentation patterns to confirm the sulfonyl-piperazine linkage .
- X-ray Crystallography (if crystalline): Resolve dihedral angles between the pyrimidine ring and fluorophenyl group to confirm stereoelectronic effects .
Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) due to structural similarity to pyrimidine derivatives with reported activity .
- Enzyme Inhibition : Screen against kinases (e.g., PI3K) via fluorescence-based ATPase assays, as thienopyrimidine analogs show PI3Kα inhibition .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal methods (e.g., cell-free vs. cell-based kinase assays) to rule out off-target effects .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation in cell-based assays .
- Structural Confirmation : Re-analyze compound purity via HPLC and compare with crystallography data to exclude batch variability .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
- Trifluoromethyl Group Retention : The CF₃ group enhances lipophilicity and metabolic resistance; prioritize its retention .
- Piperazine Modification : Replace the sulfonyl group with bioisosteres (e.g., carbamates) to reduce CYP450-mediated oxidation .
- Deuterium Incorporation : Substitute labile hydrogen atoms (e.g., piperazine C-H) with deuterium to slow metabolism .
Q. How can computational modeling guide the design of analogs with improved target specificity?
- Methodological Answer :
- Molecular Docking : Use PI3Kα crystal structures (PDB: 4L23) to identify key binding interactions (e.g., hydrogen bonds with Val851, hydrophobic contacts with Met804) .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of the sulfonyl-piperazine moiety in the ATP-binding pocket .
- QSAR Analysis : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to predict potency .
Q. What advanced techniques characterize its interaction with biological targets at the atomic level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to PI3Kα using immobilized kinase domains .
- Cryo-EM : Resolve ligand-bound complexes of membrane-associated targets (e.g., GPCRs) at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in NMR spectra between synthesized batches?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete sulfonylation or hydrolysis).
- Solvent Effects : Re-record NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
- Dynamic Effects : Variable-temperature NMR can resolve conformational exchange broadening in the piperazine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
